molecular formula C14H10F2O2 B6294611 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde CAS No. 1193392-82-3

3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde

Cat. No.: B6294611
CAS No.: 1193392-82-3
M. Wt: 248.22 g/mol
InChI Key: JPENESIZIHBMPY-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with 4-methylphenol in the presence of a suitable base. The reaction is carried out under reflux conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: 3,4-Difluoro-2-(4-methylphenoxy)-benzoic acid.

    Reduction: 3,4-Difluoro-2-(4-methylphenoxy)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials with unique properties, such as fluorinated polymers.

    Chemical Biology: It can be used as a probe to study biological processes involving aldehyde-containing compounds.

    Industrial Chemistry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved efficacy. The aldehyde group can also participate in various biochemical reactions, forming covalent bonds with nucleophilic residues in proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzaldehyde: Lacks the 4-methylphenoxy group, making it less complex and potentially less selective in its interactions.

    4-Methylphenoxybenzaldehyde: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    2,4-Difluoro-3-(4-methylphenoxy)-benzaldehyde: A positional isomer with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde is unique due to the presence of both fluorine atoms and the 4-methylphenoxy group. This combination can result in enhanced chemical stability, increased lipophilicity, and improved biological activity compared to similar compounds .

Properties

IUPAC Name

3,4-difluoro-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-7-6-11(8-17)14(13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPENESIZIHBMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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